molecular formula C8H9NO3 B1433715 methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate CAS No. 1803589-57-2

methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1433715
CAS No.: 1803589-57-2
M. Wt: 167.16 g/mol
InChI Key: WUVDPBGFXRDGMJ-UHFFFAOYSA-N
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Description

Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate (CAS 1803589-57-2) is a high-value pyrrole building block extensively used in medicinal chemistry and drug discovery research. This compound features both a carboxylate ester and a formyl group on its pyrrole ring, making it a versatile scaffold for further chemical modifications and the construction of complex molecules . Pyrrole-2-carboxylate derivatives are recognized as crucial intermediates in the synthesis of various potent heterocycles and are integral molecular fragments found in bioactive marine natural products and synthetic anti-infectives . Specifically, research has demonstrated the application of similar halogenated pyrrole-2-carboxamide derivatives in the development of nanomolar inhibitors targeting bacterial DNA gyrase B, a key enzyme for antibacterial drug discovery . The formyl group is a key reactive handle for further synthetic elaboration, allowing researchers to create targeted libraries of compounds for screening against various biological targets. This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-6(4-10)3-9-7(5)8(11)12-2/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVDPBGFXRDGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803589-57-2
Record name methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
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Preparation Methods

Starting Materials and Pyrrole Ring Formation

The pyrrole ring can be constructed via classical methods such as the Paal-Knorr synthesis using diketones and amines or by modification of existing pyrrole-2-carboxylates. For example, methyl 3-methyl-1H-pyrrole-2-carboxylate serves as a common starting material, which can be prepared from acetylacetone derivatives and methyl acetoacetate under acidic catalysis.

Regioselective Friedel–Crafts Formylation

The critical step to introduce the formyl group at the 4-position is achieved by Friedel–Crafts formylation using reagents such as dichloromethyl methyl ether (MeOCHCl2) in the presence of Lewis acids like aluminum chloride (AlCl3) in solvents such as nitromethane or dichloromethane at low temperature (0 °C) under nitrogen atmosphere.

Typical procedure:

  • To a cold solution of methyl 3-methyl-1H-pyrrole-2-carboxylate in dichloromethane, MeOCHCl2 and AlCl3 are added.
  • The mixture is stirred for 1.5 hours at 0 °C under nitrogen.
  • After completion, aqueous workup and chromatographic purification yield methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate with yields reported up to 86%.

Alkylation and Esterification

Further functionalization such as N-alkylation with alkyl bromoacetates in the presence of potassium tert-butoxide and tetrabutylammonium bromide in dimethylformamide (DMF) can be performed to obtain 1,2,4-trisubstituted pyrroles, which include methyl esters at the 2-position.

Representative Synthetic Scheme

Step Reagents & Conditions Description Yield (%)
1 CCl3COCl, Et2O; then RONa, ROH (R = Me) Esterification to form methyl pyrrole-2-carboxylate Not specified
2 MeOCHCl2, AlCl3, MeNO2, CH2Cl2, 0 °C, N2, 1.5 h Friedel–Crafts formylation at 4-position Up to 86%
3 BrCH2CO2Me, Me3COK, Bu4N+Br-, DMF, N2, 15-20 °C to 40 °C, 3 h N-alkylation with methyl bromoacetate 67–86%

Source: Adapted from Arkat-USA.org

Analytical Confirmation and Characterization

The structure of this compound and its derivatives is confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic chemical shifts for the formyl proton (~δ 9-10 ppm), methyl groups (~δ 2.3 ppm), and ester methyl protons (~δ 3.7 ppm) in ^1H NMR and corresponding carbon signals in ^13C NMR.
  • Infrared (IR) Spectroscopy: Carbonyl stretching vibrations around 1700 cm^-1 confirm ester and aldehyde groups.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.
  • X-ray Crystallography: In some cases, single-crystal X-ray diffraction confirms the planar structure and substitution pattern.

Reaction Mechanism Insights

The Friedel–Crafts formylation on the pyrrole ring proceeds via electrophilic aromatic substitution, where the electrophile generated from MeOCHCl2 and AlCl3 attacks the electron-rich 4-position of the pyrrole ring. The presence of the methyl group at position 3 directs the formylation regioselectively to position 4 due to electronic and steric effects.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Notes
Pyrrole ring formation Acetylacetone, methyl acetoacetate, acid catalyst Acidic medium, reflux Not specified Paal-Knorr synthesis or esterification
Friedel–Crafts formylation MeOCHCl2, AlCl3 0 °C, 1.5 h, N2 atmosphere Up to 86% Regioselective formylation at 4-position
N-Alkylation BrCH2CO2Me, Me3COK, Bu4N+Br-, DMF 15-40 °C, 3 h 67–86% Installation of methyl ester substituent

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group at the 3-position can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Methyl 4-carboxy-3-methyl-1H-pyrrole-2-carboxylate.

    Reduction: Methyl 4-hydroxymethyl-3-methyl-1H-pyrrole-2-carboxylate.

    Substitution: Methyl 4-formyl-3-halogenated-1H-pyrrole-2-carboxylate.

Scientific Research Applications

A. Pharmaceutical Development

Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those targeting anti-inflammatory and anti-cancer pathways. Its derivatives have shown promise in enhancing therapeutic options for various diseases .

Application AreaSpecific Use Cases
Anti-inflammatory DrugsSynthesis of novel anti-inflammatory agents
Anti-cancer DrugsDevelopment of compounds with cytotoxic activity

B. Organic Electronics

The compound is increasingly utilized in the fabrication of organic semiconductors, which are essential for developing flexible electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). These applications promote advancements in sustainable energy solutions .

Device TypeRole of Compound
Organic Light-emitting Diodes (OLEDs)Key material in light-emitting layers
Organic Photovoltaic Cells (OPVs)Component for charge transport layers

C. Material Science

In material science, this compound is used to create novel polymer materials with enhanced properties, such as improved thermal stability and mechanical strength. These materials are beneficial for various industrial applications .

PropertyImprovement Achieved
Thermal StabilityEnhanced performance in high-temperature environments
Mechanical StrengthIncreased durability in structural applications

D. Biological Research

Researchers utilize this compound to study biological systems, particularly focusing on enzyme activity and metabolic pathways. Its unique structure allows for interactions with biological targets, providing insights into cellular processes and potential therapeutic targets .

Research FocusInsights Gained
Enzyme ActivityMechanistic studies on enzyme interactions
Metabolic PathwaysExploration of metabolic regulation

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer properties of derivatives synthesized from this compound. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for drug development .

Case Study 2: Organic Electronics

Research into the use of this compound in OLED technology demonstrated that incorporating it into device architectures improved efficiency and color stability, highlighting its role in advancing organic electronics .

Mechanism of Action

The mechanism by which methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can influence various molecular pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on substituent positions, ester groups, and biological relevance. Key structural variations impact physical properties, reactivity, and applications.

Substituent Position and Functional Group Variations

Ethyl 4-formyl-1H-pyrrole-2-carboxylate (CAS 7126-57-0)
  • Structure: Ethyl ester (vs.
  • Properties: The ethyl ester increases hydrophobicity compared to the methyl analog.
  • Synthetic Utility : Ethyl esters are often preferred in prodrug design due to improved bioavailability .
Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS 67858-47-3)
  • Structure : 1-methyl substitution (on nitrogen) vs. 3-methyl.
  • Properties: The N-methyl group disrupts hydrogen bonding, lowering melting point (100–101°C) compared to non-methylated analogs. This substitution may reduce intermolecular interactions in crystal packing .
  • Applications : N-methylation is common in drug design to modulate metabolic stability .
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 2199-59-9)
  • Structure : Formyl at 5-position, methyl groups at 2- and 4-positions, ethyl ester.
  • The additional methyl group at 2-position increases steric bulk, limiting access to the formyl group for reactions .
  • Crystallography : Exhibits planar geometry with intramolecular C–H⋯O hydrogen bonds, influencing solubility and crystal morphology .

Ester Group Variations

Methyl 1H-pyrrole-2-carboxylate
  • Structure: No substituents beyond the methyl ester.
  • Properties: Simpler structure with higher solubility in polar solvents (e.g., methanol) due to the absence of hydrophobic substituents. Serves as a foundational scaffold for derivatization .
Ethyl 3-formyl-1H-pyrrole-2-carboxylate (CAS 36131-43-8)
  • Structure : Formyl at 3-position, ethyl ester.
  • Reactivity : The 3-formyl group may exhibit different regioselectivity in reactions compared to 4-formyl analogs. Ethyl esters generally hydrolyze slower than methyl esters under physiological conditions .

Physical Properties

Compound Molecular Weight Melting Point (°C) Solubility (Polar Solvents) Key Substituents
Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate 167.16 Not reported Moderate (DMSO, CH₂Cl₂) 4-formyl, 3-methyl, methyl ester
Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate 167.16 100–101 Low (due to N-methyl) 4-formyl, 1-methyl, methyl ester
Ethyl 4-formyl-1H-pyrrole-2-carboxylate 181.17 Not reported High (ethanol, acetone) 4-formyl, ethyl ester
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate 209.23 Not reported Low (crystalline solid) 5-formyl, 2,4-dimethyl, ethyl ester

Biological Activity

Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with a formyl group and a methyl substituent, contributing to its reactivity and biological interactions. The structure can participate in nucleophilic addition reactions and engage in π-π interactions with aromatic residues in proteins, influencing various molecular pathways.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and affecting metabolic pathways.
  • Antimicrobial Properties : Studies have indicated that derivatives of pyrrole compounds exhibit antimicrobial activity against various pathogens, including bacteria and fungi .
  • Anticancer Potential : Research suggests that this compound may possess anticancer properties, although specific studies are still limited .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound and its derivatives. For instance, one study reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

CompoundTarget PathogenMIC (µg/mL)
Compound AStaphylococcus aureus3.12
Compound BEscherichia coli5.00

Case Studies

  • Pyrrole Derivatives : A study synthesized various pyrrole derivatives, including this compound, revealing their potential as effective antibacterial agents. The derivatives demonstrated enhanced activity compared to traditional antibiotics .
  • Anticancer Research : Preliminary investigations into the anticancer properties of the compound suggest it may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Applications in Medicine and Industry

The unique chemical structure of this compound makes it a valuable building block in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals:

  • Pharmaceuticals : It is being explored for its potential use in developing new antimicrobial and anticancer drugs.
  • Agricultural Chemicals : The compound's biological activity extends to applications in developing pesticides and herbicides.

Q & A

Synthetic Methodology

Basic: What are the optimized synthetic routes for introducing formyl and methyl groups at specific positions on the pyrrole ring? The compound can be synthesized via Friedel-Crafts acylation or Vilsmeier-Haack formylation to install the formyl group, followed by alkylation for the methyl substituent. For example, coupling with benzoyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under reflux in xylene with a base (e.g., 5% NaOH) achieves regioselective acylation . A typical protocol involves:

  • Reagents : Acyl chloride derivatives, anhydrous solvents (e.g., DCM or xylene), and catalytic Lewis acids.
  • Conditions : Reflux for 24–48 hours, followed by aqueous workup and recrystallization (e.g., from methanol) .

Advanced: How can computational methods like DFT predict regioselectivity in substitution reactions? Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, electron-rich positions on the pyrrole ring (C-4 or C-3) are more susceptible to electrophilic attack. Studies on analogous compounds show that substituent effects (e.g., methyl groups) alter electron density, which DFT can model using software like Gaussian or ORCA .

Structural Characterization

Basic: Which spectroscopic techniques are critical for confirming the structure?

  • 1H/13C NMR : Key signals include the formyl proton (~10 ppm) and methyl groups (~2.2 ppm). Coupling patterns (e.g., singlet for isolated methyl) help assign substitution positions .
  • IR Spectroscopy : Stretching frequencies for carbonyl (ester: ~1700 cm⁻¹; formyl: ~1680 cm⁻¹) confirm functional groups .

Advanced: How do discrepancies between NMR and X-ray data inform structural refinement? Discrepancies in torsional angles or hydrogen bonding (observed in X-ray) vs. solution-state NMR may indicate conformational flexibility. For example, X-ray structures from SHELXL refinements may reveal planar pyrrole rings, while NMR shows dynamic behavior in solution. Cross-validation using NOESY or DFT-optimized geometries resolves such conflicts .

Crystallography and Hydrogen Bonding

Basic: What are best practices for crystallizing this compound for X-ray analysis?

  • Solvent Selection : Use high-purity, low-viscosity solvents (e.g., methanol/water mixtures).
  • Slow Evaporation : Achieves well-ordered crystals. For example, crystals grown in DMSO-d6 show monoclinic systems with Z = 4 .

Advanced: How does graph set analysis explain crystal packing? Etter’s rules classify hydrogen bonds (e.g., N–H···O or C–H···O) into motifs like R₂²(8) rings. In methyl 4-formyl derivatives, formyl oxygen acts as an acceptor, creating chains (C(4)) or sheets, stabilizing the lattice. Tools like Mercury or PLATON automate this analysis .

Computational and Experimental Data Integration

Basic: What software tools are recommended for structure validation?

  • PLATON : Checks for missed symmetry, twinning, or voids.
  • CIF Validation : Ensures compliance with IUCr standards (e.g., ADPs, R-factors) .

Advanced: How to resolve contradictions between DFT and crystallographic data? DFT calculations (e.g., B3LYP/6-31G ) may predict non-planar conformers, while X-ray shows planar structures due to crystal packing forces. QTAIM (Quantum Theory of Atoms in Molecules) analyzes critical points in electron density to reconcile differences .

Environmental and Ecological Impact

Basic: What assays evaluate environmental persistence?

  • Hydrolysis/Photolysis Studies : Monitor degradation under UV light (λ = 254 nm) or varying pH.
  • OECD 301D : Measures biodegradability in closed-bottle tests .

Advanced: How to design long-term fate studies?

  • Compartmental Analysis : Track distribution in soil/water systems using LC-MS/MS.
  • Ecotoxicology : Assess bioaccumulation in model organisms (e.g., Daphnia magna) via BCF (Bioconcentration Factor) assays. Project INCHEMBIOL frameworks recommend multi-year monitoring for transformation products .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
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methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

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